2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Description
2-Amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide core substituted with a 2-fluorophenyl group at the N-position and a 4-methylbenzoyl moiety at the 3-position.
The compound’s structure includes:
- 4-Methylbenzoyl substituent: A hydrophobic methyl group at the para position of the benzoyl ring, which may influence solubility and steric interactions.
- Indolizine core: A bicyclic aromatic system that can engage in π-π stacking and charge-transfer interactions.
Properties
IUPAC Name |
2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-9-11-15(12-10-14)22(28)21-20(25)19(18-8-4-5-13-27(18)21)23(29)26-17-7-3-2-6-16(17)24/h2-13H,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWNJVFOILHQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-alkynylpyridine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the Methylbenzoyl Group: The methylbenzoyl group is attached through an acylation reaction, often using a Friedel-Crafts acylation method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Pharmacology: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Phenyl Ring Substituents
- Halogen vs. Alkyl Groups :
- The 2-fluorophenyl group in the target compound (electron-withdrawing) contrasts with 2-chlorophenyl () and 5-chloro-2-methylphenyl (), where chlorine’s larger atomic size and polarizability may enhance lipophilicity and halogen bonding .
- 4-Ethylphenyl () introduces an alkyl chain, increasing hydrophobicity and steric bulk compared to halogenated analogs .
Benzoyl Group Modifications
- Electron-Donating vs. 4-Methoxybenzoyl () adds stronger electron-donating effects, which could alter electronic distribution and solubility . Nitro Substituents (): The 4-nitrobenzoyl () and 3-nitrobenzoyl () groups are electron-withdrawing, likely reducing electron density on the indolizine core and increasing molecular polarity .
Positional Effects :
Molecular Weight and Physicochemical Trends
Molecular Weight :
- Methyl and ethyl groups favor lipophilicity, which may enhance blood-brain barrier penetration.
Table 1: Structural and Molecular Comparison of Indolizine Carboxamide Derivatives
*Estimated based on structural analogs.
Biological Activity
2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its unique molecular structure and potential biological activities. With a molecular formula of C23H18FN3O2 and a molecular weight of approximately 397.41 g/mol, this compound has garnered interest in pharmacological research due to its various biological properties.
Chemical Structure and Properties
The compound features an indolizine core, which is a bicyclic structure containing nitrogen. The presence of an amino group, a 2-fluorophenyl moiety, and a 4-methylbenzoyl group significantly influences its chemical behavior and biological interactions.
Key Structural Features:
- Indolizine Core: Provides structural stability and biological activity.
- Amino Group: Potentially enhances solubility and reactivity.
- Fluorophenyl Moiety: Imparts unique electronic properties that may enhance biological activity.
- Benzoyl Group: Contributes to the compound's lipophilicity, affecting its interaction with biological membranes.
Biological Activity
Research indicates that compounds within the indolizine class exhibit significant biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Preliminary studies on this compound suggest it may possess notable anticancer properties.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- HepG2 Cells: Exhibited IC50 values indicating effective antiproliferative activity.
- Mechanism of Action: The compound may induce apoptosis in cancer cells, contributing to its anticancer effects.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis |
| MDA-MB-231 | 2.50 | Cell cycle arrest |
| A2780 | 3.00 | Apoptosis via mitochondrial pathway |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Preliminary interaction studies suggest:
- Binding Affinity: The compound may bind to specific enzymes or receptors involved in cancer progression.
- Selectivity: Ongoing research aims to determine if the compound selectively targets cancerous cells over normal cells.
Comparative Analysis with Related Compounds
Several structurally similar compounds have been evaluated for their biological activities, providing insights into the unique properties of this compound.
Table 2: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | C24H21FN3O2 | Explored for anticancer activity |
| 2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | C24H21BrN3O2 | Significant inhibitory effects against cancer |
| 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | C24H21N3O2 | Useful in research applications |
Case Studies
Recent studies have highlighted the potential applications of this compound in clinical settings:
- Study on HepG2 Cells: Demonstrated significant tumor growth inhibition in xenograft models.
- Results: Tumor growth inhibition (TGI) was reported at approximately 48.89% compared to control treatments.
- Combination Therapy Trials: Investigated the efficacy of combining this compound with established chemotherapeutics like taxol and camptothecin, showing enhanced anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
